molecular formula C8H11NO3 B8012572 4-Morpholino-2-butynoic acid CAS No. 38346-95-1

4-Morpholino-2-butynoic acid

Cat. No.: B8012572
CAS No.: 38346-95-1
M. Wt: 169.18 g/mol
InChI Key: ZISHHSWJMOOXKT-UHFFFAOYSA-N
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Description

4-Morpholino-2-butynoic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Morpholino-2-butynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under basic conditions[][1].

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted morpholine derivatives[][1].

Scientific Research Applications

4-Morpholino-2-butynoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials[][1].

Comparison with Similar Compounds

  • 4-Morpholinotetrolic acid
  • 4-Morpholinobut-2-ynoic acid
  • 4-(4-morpholinyl)-2-Butynoic acid
Comparison:

Properties

IUPAC Name

4-morpholin-4-ylbut-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h3-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISHHSWJMOOXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901132
Record name 4-Morpholinotetrolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38346-95-1
Record name 4-Morpholinotetrolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyl lithium in hexane (51 mL, 2.5M in n-hexane) was slowly added to hexa-2,4-dienoic acid amide (16 g, 128 mmol) in 200 mL of tetrahydrofuran under nitrogen. The mixture was stirred for 1 hr at −78° C., then dry carbon dioxide was passed through overnight. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated under reduced pressure to give the crude acid. The dry acid was dissolved in methanol, and the insoluble salt was removed via filtration. The filtrate was collected and dried in vacuo to give 13 g of 4-morpholin-4-yl-but-2-ynoic acid: mass spectrum (m/e):M−H 168.
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